Hopane

説明

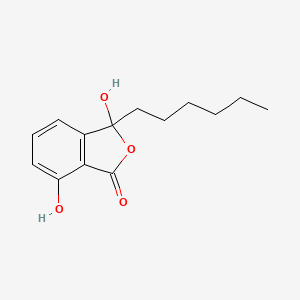

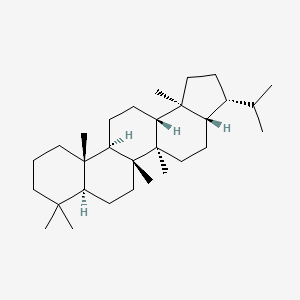

Hopane is a natural chemical compound classified as a triterpene . It serves as the central core for a group of related compounds collectively known as hopanoids . The first hopane family member to be isolated and characterized was hydroxyhopanone , which was found in dammar resin . The name “hopane” is derived from Hopea, a tree genus from which dammar resin is obtained .

Synthesis Analysis

Hopane biosynthesis involves complex enzymatic processes. Notably, hopanoids are primarily produced by bacteria. Recent research has identified triterpene synthases in both monocot and dicot plants that synthesize hopanoid skeletons. These enzymes play a crucial role in generating hopane-type triterpenoids. Mechanistic studies have revealed key amino acid residues involved in hydride transfer and deprotonation during hopane synthesis .

Molecular Structure Analysis

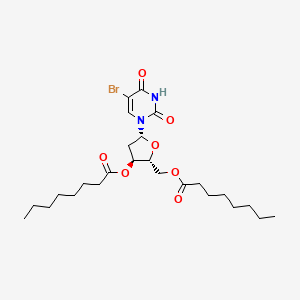

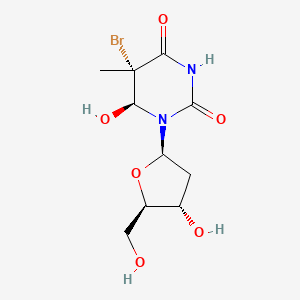

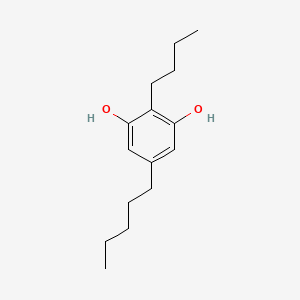

The characteristic base structure of hopane consists of four cyclohexane rings and one cyclopentane ring . It may also have a side chain emerging from carbon 30. Hopane resembles sterols and is found in bacterial membranes. It is the degraded and saturated version of hopanoids, which are essential components of bacterial cell walls .

Chemical Reactions Analysis

Hopane undergoes various chemical reactions, including methylation , deprotonation , and cyclization . These reactions lead to the formation of hopanoids with diverse structures. Notably, hopanes can serve as molecular fossils, providing insights into environmental transitions on early Earth .

科学的研究の応用

Environmental Pollution Assessment

Hopanes are utilized as biomarkers in environmental studies to assess the extent of pollution, particularly from petroleum sources. They are resistant to biodegradation and can be traced back to specific sources of contamination. For instance, hopanes have been identified in marine sediments and rivers to evaluate the impact of anthropogenic activities, such as oil spills and industrial discharges .

Geological Record Analysis

As molecular fossils of bacterial lipids, hopanes contribute to the field of geochemistry by providing insights into the Earth’s geological history. They are found in carbonate and shale sediments and can be used to determine the thermal maturity of organic matter. This helps in reconstructing past environmental conditions and understanding the evolution of life on Earth .

作用機序

Target of Action

Hopane, also known as A’-Neogammacerane, is a natural chemical compound classified as a triterpene . It forms the central core of a variety of other chemical compounds collectively known as hopanoids . The primary targets of Hopane are Squalene Hopene Cyclases (SHC) . SHCs convert squalene, a linear triterpene, into a fused ring product called hopanoid .

Mode of Action

Hopane interacts with its targets, the SHCs, through a cationic cyclization mechanism . This interaction results in the conversion of squalene into hopanoid . The SHCs are capable of accommodating substrates other than their natural substrate, which can be exploited for industrial applications .

Biochemical Pathways

The biochemical pathway primarily affected by Hopane is the cyclization of squalene into hopanoids . This process involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cascade of cationic cyclization reactions catalyzed by SHCs in the conversion of squalene to hopanoids imparts structural stability to biological membranes .

Result of Action

The primary result of Hopane’s action is the production of hopanoids, a class of pentacyclic triterpenoids . These hopanoids play a crucial role in maintaining membrane fluidity and stability in bacteria . This can have significant effects at the molecular and cellular levels, influencing the overall function and stability of the cell.

Action Environment

The action of Hopane can be influenced by various environmental factors. For instance, hopanoid-producing bacteria are abundant in various ecosystems, such as the rhizosphere . The production of hopanoids can affect bacterial interactions with other organisms, such as plants . .

将来の方向性

特性

IUPAC Name |

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNBWWGLOPJIC-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904337 | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

471-62-5 | |

| Record name | Hopane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H93796GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hopane?

A1: Hopane, specifically 17α(H),21β(H)-hopane (C30 hopane), has the molecular formula C30H52 and a molecular weight of 412.7 g/mol.

Q2: Are there different types of hopanes?

A2: Yes, hopanes comprise a large family of pentacyclic triterpenoid compounds. Besides the basic hopane structure, there are numerous variations including homohopanes (C31-C35), norhopanes (missing one or more methyl groups), and rearranged hopanes like diahopanes and neohopanes. [, , , , , ]

Q3: How are hopanes typically characterized?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify and quantify individual hopanes in complex mixtures like crude oil or sediment extracts. [, , , , , , , , , ] Additional techniques like GC-MS-MS and GC × GC-TOFMS provide enhanced separation and identification, particularly for isomer differentiation. [, ]

Q4: What are the primary sources of hopanes?

A4: Hopanes originate predominantly from bacteria, specifically from the degradation of bacteriohopanepolyols (BHPs), which are components of bacterial cell membranes. [, , , , , , ]

Q5: How are hopanes used as geochemical biomarkers?

A5: Hopanes are resistant to degradation and can persist in sediments for millions of years, making them valuable biomarkers for various applications: [, ]

- Source rock identification: Hopane distributions help determine the origin of crude oils and correlate them to their source rocks. [, , , , , , ]

- Depositional environment reconstruction: Specific hopane ratios and the presence of certain hopanoids provide insights into the salinity, redox conditions, and organic matter input of ancient depositional environments. [, , , , , , , , , , , , , ]

- Thermal maturity assessment: The extent of hopane isomerization, such as the ratio of 22S/(22S+22R) homohopanes, serves as a measure of thermal maturity in oils and source rocks. [, , , , , , , ]

- Biodegradation monitoring: While generally resistant, certain hopanes like homohopanes and TAS are susceptible to biodegradation, providing insights into the extent of oil weathering in the environment. [, , , ]

Q6: Can specific hopanoids provide additional information?

A6: Yes, the presence and abundance of specific hopanoids can reveal additional details:

- 2-methylhopanes: Often associated with cyanobacteria and indicate shallow-water carbonate-rich environments. [, , ]

- Gammacerane: Points towards a stratified water column with reducing conditions at depth, often in saline or hypersaline settings. [, , ]

- Oleanane: Suggests input from angiosperms (flowering plants). [, , ]

- 25-norhopanes: Can indicate severe biodegradation in reservoirs or, in some cases, thermal cracking in post-mature source rocks. [, , ]

- 17α(H)-diahopanes: Their high abundance is often linked to specific redox conditions and clay-rich depositional environments. [, , ]

Q7: What are current research areas related to hopanes?

A7: Research continues to explore:

- Hopanoid biosynthesis pathways in bacteria: Understanding the biosynthesis of hopanoid precursors helps interpret their presence in the geological record. [, ]

- Factors influencing hopanoid distributions: This includes the impact of source organisms, environmental factors, diagenesis, and thermal maturity on the final hopane profile observed in sediments and oils. [, , , , , , , , , , , , , ]

- Development of novel hopane-based geochemical proxies: For example, the C32H/C31H ratio is being investigated as a potential redox indicator. []

- Applications of hopanes in environmental forensics: This includes identifying the source of oil spills and assessing the extent of biodegradation in contaminated environments. [, , , ]

Q8: What are potential future applications of hopane research?

A8: Future research may focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。